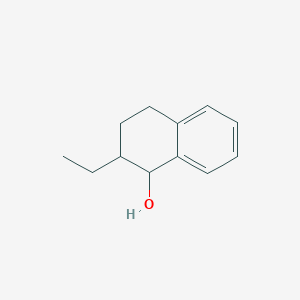

2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C12H16O It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with an ethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the hydrogenation of 2-ethyl-naphthalene. This process can be carried out using a suitable catalyst such as palladium or platinum under high pressure and temperature conditions. The hydrogenation reaction converts the aromatic naphthalene ring into a partially saturated ring system, resulting in the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products

Oxidation: Formation of 2-ethyl-1,2,3,4-tetrahydronaphthalen-1-one.

Reduction: Formation of 2-ethyl-1,2,3,4-tetrahydronaphthalene.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydro-1-naphthol: Similar structure but lacks the ethyl group.

2-Ethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the hydroxyl group.

2-Naphthalenol: Similar structure but lacks the ethyl group and is not hydrogenated.

Uniqueness

2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both an ethyl group and a hydroxyl group on a partially hydrogenated naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Biological Activity

2-Ethyl-1,2,3,4-tetrahydronaphthalen-1-ol is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, including toxicity, pharmacological effects, and metabolic pathways.

This compound is a derivative of tetrahydronaphthalene, characterized by a saturated naphthalene ring structure. Its molecular formula is C_{12}H_{16}O, and it is classified as a cyclic alcohol.

Toxicity

The acute toxicity of 1,2,3,4-tetrahydronaphthalene (the parent compound) has been studied extensively. The oral LD50 in male rats is reported to be 2860 mg/kg body weight (bw), indicating relatively low toxicity . Dermal exposure has shown an LD50 of 16,800 mg/kg bw in rabbits. Symptoms of high concentration exposure in humans include headache, nausea, vomiting, and dark green urine due to metabolic byproducts .

Pharmacological Effects

Research indicates that compounds related to tetrahydronaphthalene derivatives exhibit various pharmacological activities:

- Opioid Receptor Antagonism : Certain analogs have been identified as opioid receptor antagonists. For instance, aminotetralins derived from tetrahydronaphthalene have shown potential in mediating behavioral disorders related to opioid receptors . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance receptor affinity and selectivity.

- Anti-inflammatory Activity : Some studies have suggested that tetrahydronaphthalene derivatives may exhibit anti-inflammatory properties. This activity could be linked to their ability to modulate signaling pathways involved in inflammation .

Metabolism

The metabolism of 1,2,3,4-tetrahydronaphthalene primarily involves hydroxylation at the non-aromatic portion of the molecule. The metabolites are mainly excreted as glucuronides in urine. Notably, dark green urine has been observed as a symptom of metabolization in humans .

Study 1: Toxicity Evaluation

A study evaluated the long-term effects of 1,2,3,4-tetrahydronaphthalene on rats over a 28-day period. The NOAEL (No Observed Adverse Effect Level) was determined to be 15 mg/kg bw/day based on hematological changes indicative of hemolytic anemia at higher doses .

Study 2: Opioid Receptor Binding

In vitro studies on aminotetralin derivatives demonstrated significant binding affinity for kappa-opioid receptors. One derivative exhibited high antagonist potency while maintaining selectivity for the kappa receptor over mu receptors .

Data Summary

| Property | Value |

|---|---|

| Oral LD50 (male rats) | 2860 mg/kg bw |

| Dermal LD50 (male rabbits) | 16800 mg/kg bw |

| NOAEL (28-day study) | 15 mg/kg bw/day |

| Key metabolites | Glucuronides |

| Observed symptoms at high exposure | Headache, nausea, green urine |

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

2-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol |

InChI |

InChI=1S/C12H16O/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h3-6,9,12-13H,2,7-8H2,1H3 |

InChI Key |

GJKPWJBCWHMXCY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC2=CC=CC=C2C1O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.